molecular formula C13H15N3O6S B1326691 [[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonyl](methyl)amino]acetic acid CAS No. 773877-46-6

[[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonyl](methyl)amino]acetic acid

Cat. No.: B1326691
CAS No.: 773877-46-6
M. Wt: 341.34 g/mol
InChI Key: PNUVYRXYVAFPPG-UHFFFAOYSA-N
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Description

[1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is a complex organic compound with a unique structure that combines a quinazolinone core with a sulfonyl group and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonyl group is usually accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonylated quinazolinone with an amino acid derivative under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to facilitate the various steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, and its derivatives could be developed into pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The quinazolinone core may also interact with nucleic acids, affecting gene expression and cellular processes. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Sulfonyl Amino Acids: Compounds with a sulfonyl group attached to an amino acid derivative.

Uniqueness

[1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is unique due to its combination of a quinazolinone core with a sulfonyl group and an amino acid derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6S/c1-14(7-11(17)18)23(21,22)8-4-5-10-9(6-8)12(19)16(3)13(20)15(10)2/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUVYRXYVAFPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC(=O)O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126606
Record name N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773877-46-6
Record name N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773877-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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